molecular formula C19H15N7O B6085760 5-methyl-3-[(6-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)diazenyl]-1H-indol-2-ol

5-methyl-3-[(6-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)diazenyl]-1H-indol-2-ol

Cat. No.: B6085760
M. Wt: 357.4 g/mol
InChI Key: AEJUCXVNXYGELT-UHFFFAOYSA-N
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Description

5-methyl-3-[(6-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)diazenyl]-1H-indol-2-ol is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-3-[(6-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)diazenyl]-1H-indol-2-ol typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the indole core, followed by the introduction of the triazinoindole moiety and the diazenyl group. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions. The goal is to achieve high purity and consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

5-methyl-3-[(6-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)diazenyl]-1H-indol-2-ol can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form different oxidation states, which may alter its biological activity.

    Reduction: Reduction reactions can lead to the formation of different reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions can vary widely depending on the desired transformation, but they often involve controlled temperatures, specific solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of quinone derivatives, while reduction may yield different hydroxy or amino derivatives.

Scientific Research Applications

5-methyl-3-[(6-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)diazenyl]-1H-indol-2-ol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-methyl-3-[(6-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)diazenyl]-1H-indol-2-ol involves its interaction with specific molecular targets and pathways. For example, it may act as an iron chelator, binding to iron ions and disrupting cellular processes that depend on iron . This can lead to the inhibition of cell proliferation and induction of apoptosis in cancer cells. The compound may also interact with other cellular targets, leading to its diverse biological activities.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 5-methyl-3-[(6-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)diazenyl]-1H-indol-2-ol stands out due to its unique diazenyl group, which may confer distinct biological activities and chemical reactivity

Properties

IUPAC Name

5-methyl-3-[(6-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)diazenyl]-1H-indol-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N7O/c1-9-6-7-13-12(8-9)16(18(27)20-13)24-26-19-22-17-15(23-25-19)11-5-3-4-10(2)14(11)21-17/h3-8,20,27H,1-2H3,(H,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEJUCXVNXYGELT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC(=C2N=NC3=NC4=C(C5=CC=CC(=C5N4)C)N=N3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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